N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Description
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a piperazine ring substituted with a pyridin-2-ylmethyl moiety at position 6. Its molecular formula is C₁₇H₂₄N₇, with a molar mass of 326.43 g/mol. The compound’s structural complexity arises from the integration of pyridazine, piperazine, and pyridine rings, which are commonly associated with bioactive molecules targeting neurological or infectious diseases .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-6-7-16(19-18-15)22-11-9-21(10-12-22)13-14-5-3-4-8-17-14/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUFHLUSJGPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of pyridazin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N,N-dimethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogues (Table 1) with shared pyridazine-piperazine scaffolds but distinct substituents:
Analysis of Substituent Impact
Pyridin-2-ylmethyl vs. The 6-methylpyrazin-2-yl group in introduces steric hindrance and electron-withdrawing effects, which may reduce solubility but increase metabolic stability .
N,N-Dimethylamine vs. Methylpyridin-2-amine :
Biological Activity
N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine, also known by its CAS number 2548999-02-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with piperazine and pyridine moieties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 2548999-02-4 |
| Molecular Formula | C16H22N6 |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Antimicrobial and Anti-inflammatory Effects
Pyridazine derivatives have been reported to possess various biological properties, including antimicrobial and anti-inflammatory activities. A review highlighted that pyridazines could inhibit microbial growth and exhibit anti-inflammatory effects through various mechanisms, including the modulation of cytokine release . Although specific data on the compound is scarce, its structural features may confer similar properties.
Case Studies and Experimental Findings
Several studies have synthesized related compounds to evaluate their biological activities:
- Dopaminergic Activity : In experiments involving reserpine-induced akinesia in rats, certain pyridine-piperazine derivatives showed promise in reversing motor deficits, indicating potential therapeutic applications for movement disorders .
- Antioxidant Properties : Some pyridazine derivatives have been evaluated for their antioxidant capabilities, contributing to their potential use in combating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
